4-Butyl-3-nitroaniline
Description
Properties
CAS No. |
61644-32-4 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.234 |
IUPAC Name |
4-butyl-3-nitroaniline |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-4-8-5-6-9(11)7-10(8)12(13)14/h5-7H,2-4,11H2,1H3 |
InChI Key |
CPIPXAUOBLEFFO-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 4-Butyl-3-nitroaniline with structurally related nitroaniline derivatives, focusing on substituent effects and key properties:
Key Observations
Substituent Position and Electronic Effects :
- The 3-nitro group in this compound creates meta-directing electronic effects, influencing electrophilic substitution patterns. In contrast, 4-nitroaniline (para-nitro) exhibits stronger resonance stabilization, leading to higher melting points (146°C vs. unmeasured for 3-nitro derivatives) .
- Halogen substituents (e.g., 4-Cl in 4-Chloro-3-nitroaniline) increase electrophilicity and are common in dye intermediates .
Hydrophobicity and Solubility :
- The butyl chain in this compound likely reduces water solubility compared to methyl or halogenated analogs. Similar trends are observed in N-(4-Methylbenzyl)-3-nitroaniline , where the benzyl group enhances organic-phase solubility .
This highlights how bulky substituents (e.g., benzylidene, Cl, F) can induce structural flexibility .
Synthetic Utility :
- N4NB () illustrates the reactivity of nitroanilines under acylation conditions, suggesting that this compound could similarly participate in nucleophilic reactions at the amine group.
Preparation Methods
Friedel-Crafts Alkylation
Friedel-Crafts alkylation facilitates the introduction of alkyl groups to electron-rich aromatic rings. For aniline derivatives, this method requires careful control of reaction conditions to avoid over-alkylation or rearrangement. Using tert-butyl chloride or butyl bromide in the presence of Lewis acids like aluminum chloride (AlCl₃) could yield 4-butylaniline. However, the directing effect of the amino group (-NH₂) favors para-substitution, necessitating subsequent functionalization to achieve the desired 3-nitro configuration.
Direct Alkylation via Nucleophilic Substitution
Alternative approaches involve alkylating aniline with butylating agents such as 1-bromobutane or butyl sulfonates. In a procedure analogous to the methylation of 4-fluoro-3-nitroaniline, sulfuric acid serves as both solvent and catalyst. For example, reacting aniline with butyl bromide in concentrated sulfuric acid at 40–60°C could generate 4-butylaniline. The sulfuric acid protonates the amino group, activating the ring for electrophilic attack while suppressing side reactions.
Nitration of Alkylated Anilines
Nitration introduces the nitro group at the meta position relative to the alkyl substituent, leveraging the directing effects of the amino group. The nitration of 4-butylaniline requires precise control of nitrating agents and temperature to ensure regioselectivity and purity.
Nitrating Agent Composition
A mixed acid system (H₂SO₄/HNO₃) is commonly employed for nitration. The sulfuric acid acts as a catalyst and dehydrating agent, enhancing the reactivity of the nitronium ion (NO₂⁺). For 4-butylaniline, a nitration mixture with a 3:1 ratio of sulfuric acid to nitric acid (by volume) at 0–10°C could selectively nitrate the 3-position, yielding this compound.
Temperature and Kinetic Control
Lower temperatures (0–15°C) favor meta-nitration by slowing the reaction kinetics, allowing the nitronium ion to interact preferentially with the most nucleophilic ring position. Elevated temperatures risk para-nitration or polynitration, particularly if the alkyl group sterically hinders the meta position.
Purification and Crystallization Techniques
Post-synthesis purification is critical to achieving high-purity this compound. The crude product often contains unreacted starting materials, isomers, and byproducts from over-nitration.
Solvent Recrystallization
Methanol or ethanol recrystallization effectively removes impurities. For instance, dissolving the crude product in hot methanol (60–70°C) followed by gradual cooling to 5°C induces crystallization of pure this compound. The solubility differential between the target compound and impurities ensures high recovery rates (>85%).
Chromatographic Methods
Column chromatography using silica gel and a hexane/ethyl acetate eluent can resolve nitroaniline isomers. This method is particularly useful for laboratory-scale purification but may be less feasible industrially due to cost and throughput constraints.
Industrial-Scale Process Optimization
Scaling up this compound synthesis necessitates addressing safety, efficiency, and environmental impact.
Reaction Vessel Design
Enamel-lined reactors resist corrosion from acidic media, as demonstrated in the synthesis of 4-fluoro-N-methyl-3-nitroaniline. For nitration, jacketed reactors with temperature control systems (e.g., brine cooling) maintain optimal reaction conditions and prevent thermal runaway.
Waste Management
Neutralization of acidic waste streams with ammonium hydroxide, followed by solvent recovery via distillation, minimizes environmental discharge. Methanol and sulfuric acid can be recycled, reducing raw material costs.
Quality Control and Analytical Validation
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensure product integrity.
HPLC Purity Assessment
HPLC analysis with a C18 column and UV detection at 254 nm resolves this compound from contaminants. A retention time of 8.2 minutes and peak area ≥99.0% indicate pharmaceutical-grade purity.
Structural Confirmation via NMR
¹H NMR (CDCl₃, 400 MHz) reveals characteristic signals: δ 1.35 (t, 3H, -CH₂CH₂CH₂CH₃), δ 2.65 (q, 2H, -CH₂-), δ 6.90 (d, 1H, aromatic), δ 7.45 (d, 1H, aromatic), and δ 8.10 (s, 1H, aromatic).
Challenges and Mitigation Strategies
Isomer Formation
Para-nitro isomers may form during nitration. Kinetic control through low-temperature reactions and stoichiometric nitrating agent ratios suppresses this side reaction.
Byproduct Generation
Over-alkylation produces dialkylated anilines. Using a slight excess of aniline (1.1 equivalents) relative to the alkylating agent limits this issue.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 4-Butyl-3-nitroaniline?
Methodological Answer:
The synthesis of nitroaniline derivatives typically involves nitration of substituted anilines or alkylation of pre-nitrated intermediates. For this compound, a plausible route is the selective nitration of 4-butyl-aniline under controlled conditions (e.g., using HNO₃/H₂SO₄ at 0–5°C) to direct nitration to the meta position. Evidence from related compounds (e.g., N-(3-methylbutyl)-4-nitroaniline) suggests that elevated temperatures (50–80°C) enhance reaction rates and selectivity for alkyl-nitroaniline derivatives . Key parameters include:
- Catalyst/Solvent: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Purification: Column chromatography or recrystallization from ethanol/water mixtures to isolate the product .
- Yield Optimization: Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) to minimize over-nitration byproducts.
Basic: How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR: Analyze and NMR spectra to confirm substitution patterns. The nitro group deshields adjacent protons, while the butyl chain shows characteristic methyl/methylene signals (δ 0.8–1.6 ppm) .
- X-ray Diffraction (XRD): Resolve crystal packing and confirm the nitro group’s position. For example, 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA) was structurally validated via single-crystal XRD (space group ) .
- Mass Spectrometry (HRMS): Confirm molecular weight (calc. for C₁₀H₁₄N₂O₂: 194.1056; exp. ±0.0005) .
Advanced: How do electronic effects of the nitro and butyl groups influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
The nitro group is a strong electron-withdrawing group (EWG), activating the ring for nucleophilic substitution at the ortho/para positions. However, steric hindrance from the butyl group may limit accessibility:
- Mechanistic Insight: In related compounds (e.g., 2-nitrosoanilines), EWGs enhance electrophilicity at specific positions, enabling reactions with oxygen or nickel catalysts under mild conditions .
- Kinetic Control: Use low temperatures (−10°C) to favor kinetic products, as seen in nitroaniline derivatization .
- Computational Modeling: Employ DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict reactive sites .
Advanced: What spectroscopic techniques resolve contradictions in reported data on nitroaniline derivatives’ nonlinear optical (NLO) properties?
Methodological Answer:
Contradictions often arise from variations in crystal packing or measurement methodologies. For this compound:
- Hyper-Rayleigh Scattering (HRS): Quantify second-harmonic generation (SHG) efficiency. Compare with 2-methyl-4-nitroaniline (MNA), which exhibits a high SHG response due to alignment of nitro and amino dipoles .
- Polarized Microscopy: Assess crystal anisotropy, as thermosalient behavior (e.g., DFNA’s phase transition at 138°C) can alter NLO properties .
- FTIR Temperature Studies: Monitor changes in C-NO₂ stretching (1520–1350 cm⁻¹) to correlate structural dynamics with optical behavior .
Advanced: How can researchers mitigate challenges in characterizing phase transitions or polymorphic forms of this compound?
Methodological Answer:
- Variable-Temperature XRD: Track unit-cell parameter changes (e.g., DFNA’s b-axis expansion from 21.98 Å to 22.30 Å during phase transitions) .
- DSC/TGA: Identify endothermic/exothermic events (e.g., melting points, decomposition). For nitroanilines, melting points typically range 140–160°C .
- Synchrotron Radiation: Resolve subtle structural changes at high resolution, as applied to thermosalient crystals .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation; nitroanilines may release toxic NOx gases under decomposition .
- Storage: Keep in amber glass vials at 2–8°C to prevent photodegradation .
Advanced: What strategies optimize the selectivity of this compound in catalytic applications (e.g., as a ligand or intermediate)?
Methodological Answer:
- Ligand Design: Modify the butyl chain length to balance steric bulk and electronic effects. For example, N-aryl-2-nitrosoanilines show enhanced catalytic activity with branched alkyl groups .
- Solvent Screening: Test polar solvents (acetonitrile) to stabilize transition states in cross-coupling reactions .
- In Situ Spectroscopy: Use UV-vis or Raman to monitor intermediate formation during catalysis .
Basic: How does the presence of isotopic labels (e.g., deuterated this compound) aid in mechanistic studies?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Deuterate the amino group (NH₂ → ND₂) to study proton transfer steps in reactions .
- Mass Spectrometry: Use -labeled analogs to trace metabolic or degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
